molecular formula C17H31NO3 B160213 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 10054-21-4

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B160213
CAS RN: 10054-21-4
M. Wt: 297.4 g/mol
InChI Key: ZNQTZHTYSHEJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid, also known as N-lauroyl sarcosine or NLS, is an anionic surfactant. It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .


Molecular Structure Analysis

The molecular formula of 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is C17H31NO3 . Its molecular weight is 297.43 g/mol .


Physical And Chemical Properties Analysis

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid has a molecular weight of 297.43 g/mol . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activity

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is utilized in the synthesis of complex organic compounds. For example, Kharchenko et al. (2008) discuss the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems via condensation of 5-oxopyrrolidine-3-carboxylic acids, demonstrating a pathway to create biologically active compounds (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Activity

In the field of antioxidant research, Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing their potential as potent antioxidants, with some derivatives showing higher activity than ascorbic acid (Tumosienė et al., 2019).

Anticancer and Antimicrobial Properties

Kairytė et al. (2022) studied 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives for their anticancer and antimicrobial activities. Certain derivatives showed promising results against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Spectroscopic Properties

Devi et al. (2020) explored the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, providing valuable data for chemical analysis and molecular studies (Devi, Bishnoi, & Fatma, 2020).

Safety And Hazards

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1-dodecyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19/h15H,2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQTZHTYSHEJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871945
Record name 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

10054-21-4
Record name 1-Dodecyl-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10054-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
3
Citations
D Malferrari, N Armenise, S Decesari… - ACS Sustainable …, 2015 - ACS Publications
… (21) Compounds 1a (1-dodecyl-5-oxopyrrolidine-3-carboxylic acid) and 3 (1-dodecyl-5-oxopyrrolidine-3-carboxylic acid methyl ester) have been previously synthesized and tested as …
Number of citations: 26 pubs.acs.org
VO Ajao - 2015 - search.proquest.com
… Synthesis of Compound 4 (1-dodecyl-5-oxopyrrolidine-3-carboxylic acid diethylene glycol mono methyl ether) – Scheme 2.1, route C: Diethylene glycol monomethyl ether (DGME, 1.2 …
Number of citations: 4 search.proquest.com
N Armenise - 2016 - amsdottorato.unibo.it
… Compounds 1a (1-dodecyl-5-oxopyrrolidine-3-carboxylic acid) and 3 (1-dodecyl-5-oxopyrrolidine-3carboxylic acid methyl ester) have been previously synthesized and tested as …
Number of citations: 3 amsdottorato.unibo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.